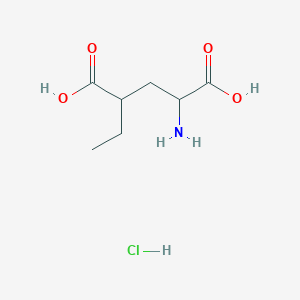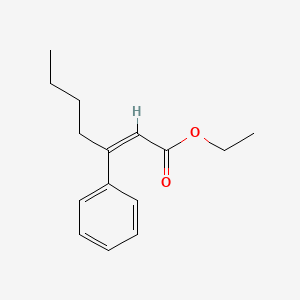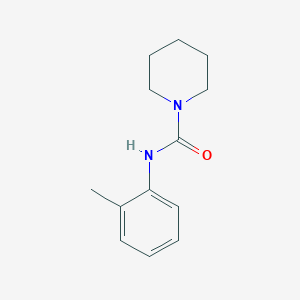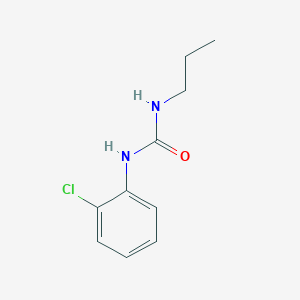
4-Ethylglutamic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethylglutamic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO4 and a molecular weight of 211.647 g/mol It is a derivative of glutamic acid, an amino acid that plays a crucial role in various biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethylglutamic acid hydrochloride typically involves the alkylation of glutamic acid derivatives. One common method is the reaction of glutamic acid with ethyl halides under basic conditions to introduce the ethyl group at the desired position. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar alkylation reactions. The process includes the use of reactors for controlled addition of reagents, followed by purification steps such as crystallization and filtration to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethylglutamic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-Ethylglutamic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on neurotransmitter systems.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-ethylglutamic acid hydrochloride involves its interaction with specific molecular targets. As a derivative of glutamic acid, it may interact with glutamate receptors in the nervous system, influencing neurotransmission. The compound can activate both ionotropic and metabotropic glutamate receptors, leading to various physiological effects .
Comparación Con Compuestos Similares
Glutamic Acid: The parent compound, widely used in protein synthesis and neurotransmission.
4-Aminobenzoic Acid Hydrochloride: Another derivative with different functional groups and applications.
3-Ethyl-3-Methylglutaric Acid: A structurally similar compound with distinct chemical properties.
Uniqueness: 4-Ethylglutamic acid hydrochloride is unique due to the presence of the ethyl group, which imparts specific chemical and biological properties. This modification can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
160806-20-2 |
|---|---|
Fórmula molecular |
C7H14ClNO4 |
Peso molecular |
211.64 g/mol |
Nombre IUPAC |
2-amino-4-ethylpentanedioic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO4.ClH/c1-2-4(6(9)10)3-5(8)7(11)12;/h4-5H,2-3,8H2,1H3,(H,9,10)(H,11,12);1H |
Clave InChI |
PYERNUXYVJCBSD-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC(C(=O)O)N)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B11952900.png)




![3-[7-(2-Chlorophenyl)-5-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B11952937.png)

![2,3,6,7-Tetraphenyltetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dione](/img/structure/B11952950.png)
![1,4-Naphthalenedione, 2-[(3-acetylphenyl)amino]-3-chloro-](/img/structure/B11952951.png)

